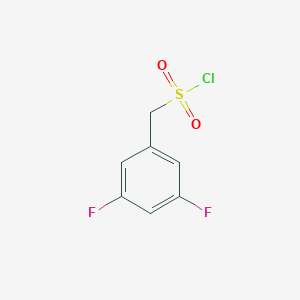

(3,5-Difluorophenyl)methanesulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,5-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJZLXRMDXUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587992 | |

| Record name | (3,5-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-74-7 | |

| Record name | 3,5-Difluorobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163295-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Difluorophenyl)methanesulfonyl Chloride for Advanced Research and Development

Introduction: A Key Building Block in Modern Medicinal Chemistry

(3,5-Difluorophenyl)methanesulfonyl chloride, bearing the CAS Number 163295-74-7, is a highly reactive organosulfur compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structural features, namely the difluorinated phenyl ring and the reactive sulfonyl chloride moiety, make it an invaluable tool for medicinal chemists. The presence of the fluorine atoms can significantly modulate the physicochemical properties of the parent molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 163295-74-7 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [2][3] |

| Molecular Weight | 226.63 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point (Predicted) | 276.1 ± 30.0 °C | [3] |

| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [3] |

| SMILES | FC1=CC(F)=CC(CS(Cl)(=O)=O)=C1 | |

| InChI | InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative chlorination of the corresponding thiol, 3,5-difluorobenzyl mercaptan. This transformation is a robust and widely used method for the preparation of sulfonyl chlorides.

Experimental Protocol: Oxidative Chlorination of 3,5-Difluorobenzyl Mercaptan

This protocol is based on established methods for the conversion of thiols to sulfonyl chlorides.[4][5][6]

Materials:

-

3,5-Difluorobenzyl mercaptan

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN)

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorobenzyl mercaptan (1 equivalent) in a 5:1 mixture of acetonitrile and 2 M hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) (approximately 4 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and careful control of the addition rate is crucial.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white solid.

Reaction Mechanism

The oxidative chlorination of a thiol to a sulfonyl chloride proceeds through a series of steps involving the formation of intermediate sulfur species.

Caption: Oxidative chlorination of 3,5-difluorobenzyl mercaptan.

Applications in Drug Discovery: A Focus on Alzheimer's Disease

This compound is a valuable reagent in the synthesis of pharmaceutically active compounds. Its application is particularly notable in the development of γ-secretase modulators (GSMs), a promising class of drugs for the treatment of Alzheimer's disease.[7][8][9][10]

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, particularly the Aβ42 isoform, which is generated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[11] GSMs are small molecules that allosterically modulate the activity of γ-secretase, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly pathogenic Aβ42.[8][11]

The (3,5-difluorophenyl)methylsulfonyl group, introduced via this compound, is a key pharmacophore in several potent GSMs. The fluorine atoms can enhance binding affinity to the target protein and improve the pharmacokinetic properties of the drug candidate.

Workflow for the Synthesis of a γ-Secretase Modulator Precursor

The following diagram illustrates a generalized workflow for the incorporation of the (3,5-difluorophenyl)methylsulfonyl moiety into a precursor for a γ-secretase modulator.

Caption: Synthesis of a sulfonamide precursor for a γ-secretase modulator.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[12]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[14][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent for researchers and drug development professionals. Its unique properties and reactivity have positioned it as a key building block in the synthesis of complex and biologically active molecules. The successful application of this compound in the development of γ-secretase modulators for Alzheimer's disease highlights its significant potential in medicinal chemistry. A thorough understanding of its synthesis, properties, and handling is crucial for its safe and effective utilization in the pursuit of novel therapeutics.

References

- 1. This compound | 163295-74-7 [chemicalbook.com]

- 2. PubChemLite - this compound (C7H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. curealz.org [curealz.org]

- 8. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 12. This compound - High purity | EN [georganics.sk]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (3,5-Difluorophenyl)methanesulfonyl chloride: A Key Building Block for Advanced Pharmaceutical Research

For Immediate Release

This technical guide provides a comprehensive overview of (3,5-Difluorophenyl)methanesulfonyl chloride, a crucial reagent and building block for researchers, scientists, and professionals in the field of drug development. This document delves into its molecular structure, physicochemical properties, and its significance in medicinal chemistry, offering insights into its application and handling.

Core Molecular Attributes of this compound

This compound is a halogenated organic compound that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride moiety, imparts unique chemical properties that are highly sought after in the design of novel therapeutic agents.

Molecular Structure and Weight

The definitive structure of this compound is illustrated below. The presence of two fluorine atoms on the phenyl ring at the meta positions is a key feature, influencing the molecule's electronic properties and metabolic stability.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3] It is important to note that while comprehensive spectroscopic data is not widely published, these parameters are essential for the identification and quality control of the compound.

| Property | Value | Source |

| Molecular Formula | C7H5ClF2O2S | [1][2][3] |

| Molecular Weight | 226.63 g/mol | [1][2][3] |

| CAS Number | 163295-74-7 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 276.1 ± 30.0 °C (Predicted) | [2] |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | Fc1cc(F)cc(CS(Cl)(=O)=O)c1 | [1][3] |

| InChI | 1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [1][3] |

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not widely documented in peer-reviewed literature, its synthesis can be inferred from general methods for the preparation of sulfonyl chlorides. A plausible synthetic route is outlined below.

Generalized Synthesis Protocol

The synthesis of aryl methanesulfonyl chlorides typically involves the chlorination of the corresponding sulfonic acid or its salt. A general, two-step conceptual workflow is presented.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical)

-

Oxidation: The synthesis would likely begin with the oxidation of (3,5-difluorophenyl)methanethiol to the corresponding (3,5-difluorophenyl)methanesulfonic acid. This can be achieved using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

-

Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride. This is a standard transformation in organic chemistry, often accomplished by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4] The reaction is typically performed in an inert solvent, and the product is isolated and purified.

It is imperative for researchers to conduct small-scale trials and optimize reaction conditions for this specific substrate.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the sulfonyl chloride group (-SO₂Cl). This functional group is an excellent electrophile and a good leaving group, making it highly reactive towards nucleophiles.

Common reactions include:

-

Sulfonamide Formation: Reaction with primary or secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for introducing the sulfonyl moiety into drug candidates.

-

Sulfonate Ester Formation: Reaction with alcohols to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.

-

Friedel-Crafts Sulfonylation: Although less common for methanesulfonyl chlorides, under certain conditions, it can participate in Friedel-Crafts reactions with electron-rich aromatic compounds.

The fluorine atoms on the phenyl ring are generally unreactive under standard synthetic conditions but significantly influence the electronic nature of the aromatic ring, making it more electron-deficient.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of new pharmaceutical agents. The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological profiles.

The Role of the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl group offers several advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the lipophilicity, pKa, and conformational preferences of a molecule. These modifications can be fine-tuned to optimize drug-target interactions and pharmacokinetic properties.

-

Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and selectivity. The difluorophenyl group can also engage in specific halogen bonding interactions.

Precedent in Medicinal Chemistry

While specific examples of drugs synthesized directly from this compound are not readily found in the public domain, the broader class of fluorinated sulfonyl chlorides and the 3,5-difluorophenyl motif are prevalent in numerous biologically active compounds. For instance, the anti-inflammatory drug Diflunisal contains a difluorophenyl group, which contributes to its enhanced potency and duration of action compared to aspirin.[5][6] This highlights the pharmaceutical industry's interest in this structural feature.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

Hazard Identification

Based on data for similar sulfonyl chlorides, the following hazards are anticipated:

-

Corrosive: Causes severe skin burns and eye damage.[7]

-

Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Moisture Sensitive: Reacts with water, potentially violently, to release corrosive hydrogen chloride gas.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: Due to its moisture sensitivity, it is advisable to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Spill Management: In case of a spill, do not use water. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage at -20°C is recommended.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its unique combination of a reactive sulfonyl chloride group and a metabolically robust difluorinated phenyl ring provides medicinal chemists with a powerful tool for designing next-generation therapeutics. While detailed synthetic and spectroscopic data are not widely available, the principles outlined in this guide offer a solid foundation for its application and safe handling in a research setting.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 163295-74-7 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - High purity | EN [georganics.sk]

- 8. fishersci.se [fishersci.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Strategic Synthesis of (3,5-Difluorophenyl)methanesulfonyl Chloride: A Guide to Starting Materials and Core Methodologies

An In-Depth Technical Guide

Abstract: (3,5-Difluorophenyl)methanesulfonyl chloride is a critical building block in contemporary medicinal chemistry and drug development, prized for the unique physicochemical properties conferred by its difluorinated phenyl moiety. This guide provides an in-depth analysis of the primary starting materials and synthetic routes for its preparation. We will explore the strategic rationale behind common experimental choices, offering detailed, field-proven protocols for researchers and drug development professionals. The focus is on building a robust understanding of the synthesis from commercially accessible precursors, emphasizing safety, efficiency, and scalability.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound is most logically approached by forming the sulfonyl chloride group in the final stages of the sequence. The carbon-sulfur bond is robust, making the benzylic carbon an ideal point for initial functionalization. A retrosynthetic analysis reveals a convergent and highly efficient pathway starting from readily available 3,5-difluorobenzyl halides.

The core strategy involves two key transformations:

-

Nucleophilic Sulfur Introduction: A sulfur nucleophile displaces a halide from the benzylic position of a 3,5-difluorobenzyl precursor.

-

Oxidative Chlorination: The resulting sulfur intermediate (typically a thiol) is subjected to oxidative chlorination to yield the final sulfonyl chloride.

Caption: Retrosynthetic pathway for this compound.

Primary Starting Material: 3,5-Difluorobenzyl Halides

The most common and commercially accessible starting materials for this synthesis are 3,5-difluorobenzyl bromide[1][2][3] and 3,5-difluorobenzyl chloride[4][5]. The benzylic C-X bond (where X is Br or Cl) is highly activated towards nucleophilic substitution, making these ideal electrophiles for introducing the required sulfur functionality. 3,5-Difluorobenzyl bromide is often preferred due to the higher reactivity of the C-Br bond, which can lead to milder reaction conditions and faster conversion rates.

The overall synthetic workflow from these halides is outlined below.

Caption: Synthetic workflow from 3,5-Difluorobenzyl Halide to the target compound.

Synthesis of the Thiol Intermediate via Isothiouronium Salt

A robust and reliable method for converting the benzyl halide to the corresponding thiol proceeds through an S-alkylisothiouronium salt intermediate. This two-step, one-pot procedure is advantageous because thiourea is an inexpensive, stable, and non-volatile sulfur source, and the intermediate salt is often crystalline and easily handled, minimizing exposure to the volatile and odorous thiol until the final workup.

Experimental Protocol 1: Synthesis of (3,5-Difluorophenyl)methanethiol

-

Salt Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq). Add ethanol as the solvent (approx. 3-5 mL per gram of bromide).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. The reaction progress can be monitored by TLC until the starting halide is consumed. A white precipitate of the isothiouronium salt will form.

-

Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature does not exceed 50 °C (exothermic reaction).

-

Workup: Heat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis. Cool the reaction to room temperature and acidify with hydrochloric acid (HCl) to pH ~1.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (3,5-difluorophenyl)methanethiol, which can be purified further by vacuum distillation if necessary.

Oxidative Chlorination to this compound

The conversion of the thiol to the sulfonyl chloride is an oxidation reaction where the sulfur atom is oxidized from a -2 to a +6 state. A common and effective method involves using chlorine gas in an aqueous acidic medium. Water acts as the oxygen source for the formation of the sulfonyl group.

Experimental Protocol 2: Oxidative Chlorination of the Thiol

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and the evolution of HCl.

-

Setup: Charge a jacketed reaction vessel equipped with a mechanical stirrer, a gas dispersion tube, a thermometer, and an outlet to a scrubber (containing NaOH solution) with a mixture of acetic acid and water.

-

Thiol Addition: Dissolve the (3,5-difluorophenyl)methanethiol (1.0 eq) in the solvent system and cool the mixture to 0-5 °C using a circulating chiller.

-

Chlorination: Bubble chlorine gas (Cl₂) through the stirred solution via the gas dispersion tube at a controlled rate. The reaction is highly exothermic; maintain the internal temperature between 5-10 °C.

-

Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is complete when the thiol and any intermediate species (like the disulfide) are no longer detected.

-

Workup: Once the reaction is complete, bubble nitrogen gas through the mixture to remove any excess dissolved chlorine. Add cold water to the reaction mixture, which will cause the product to precipitate or form an oil.

-

Extraction & Purification: Extract the product with a non-polar solvent like dichloromethane. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a crude oil or solid.

| Parameter | Protocol 1 (Thiol Synthesis) | Protocol 2 (Oxidative Chlorination) |

| Starting Material | 3,5-Difluorobenzyl Bromide | (3,5-Difluorophenyl)methanethiol |

| Key Reagents | Thiourea, NaOH | Chlorine (gas), Acetic Acid, Water |

| Typical Yield | 85-95% | 80-90% |

| Temperature | Reflux (Ethanol) | 5-10 °C |

| Key Consideration | Management of exotherm during hydrolysis | Strict temperature control, gas scrubbing |

Alternative Route: Halogenation of a Sulfonate Salt

An alternative, often complementary, pathway involves first oxidizing the thiol to the more stable sodium (3,5-difluorophenyl)methanesulfonate salt. This salt can be isolated, stored, and then converted to the sulfonyl chloride in a separate step using a variety of chlorinating agents. This approach can be advantageous for process control and safety, as it avoids the direct handling of large quantities of chlorine gas in the final step.

Experimental Protocol 3: Oxidation of Thiol to Sodium Methanesulfonate

-

Reaction Setup: In a flask, dissolve (3,5-difluorophenyl)methanethiol (1.0 eq) in a suitable solvent like ethanol or isopropanol.

-

Oxidation: Add an aqueous solution of sodium hydroxide (1.0 eq) followed by the slow, portion-wise addition of an oxidizing agent such as 30% hydrogen peroxide (H₂O₂), maintaining the temperature below 40 °C.

-

Isolation: After the oxidation is complete (as monitored by an appropriate method), the sodium (3,5-difluorophenyl)methanesulfonate salt often precipitates from the solution upon cooling or addition of a co-solvent. The solid can be collected by filtration, washed, and dried.

Experimental Protocol 4: Chlorination of Sodium (3,5-Difluorophenyl)methanesulfonate

-

Reaction Setup: In a flask equipped for reflux and connected to a gas scrubber, suspend the dried sodium (3,5-difluorophenyl)methanesulfonate (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3-5 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction evolves sulfur dioxide (SO₂) and HCl gas.[6]

-

Workup: After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The remaining crude product can be purified by dissolving it in a suitable organic solvent, washing with ice-cold water and brine, drying, and concentrating to yield the final product.

Precursor Synthesis: Accessing the Primary Starting Materials

While 3,5-difluorobenzyl halides are commercially available, they can also be readily synthesized from 3,5-difluorobenzyl alcohol. This is a common requirement for large-scale campaigns or when developing a fully integrated synthetic process.

Experimental Protocol 5: Synthesis of 3,5-Difluorobenzyl Bromide from Alcohol

-

Reagent Addition: In a reaction flask, add 3,5-difluorobenzyl alcohol (1.0 eq) and 48% hydrobromic acid (HBr) (2.0 eq).[7]

-

Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise, keeping the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours.[7]

-

Workup: Pour the reaction mixture onto crushed ice and extract with a non-polar solvent like hexane or dichloromethane.

-

Purification: Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the 3,5-difluorobenzyl bromide.[7]

Summary and Recommendations

The synthesis of this compound is most efficiently achieved from 3,5-difluorobenzyl halides .

-

Recommended Route: The pathway via an isothiouronium salt intermediate followed by direct oxidative chlorination of the resulting thiol is highly reliable and efficient. It minimizes the number of isolation steps and consistently provides high yields.

-

Alternative Route: The synthesis via the sodium sulfonate salt offers improved process control and may be safer for large-scale operations by avoiding the direct use of chlorine gas in the final, often impurity-sensitive, step. However, it adds an extra isolation step to the overall process.

The choice of route depends on the scale of the synthesis, available equipment (especially for handling chlorine gas), and specific project safety requirements. Both pathways are robust and well-documented, providing reliable access to this valuable synthetic intermediate.

References

- 1. 3,5-Difluorobenzyl bromide 98 141776-91-2 [sigmaaldrich.com]

- 2. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 141776-91-2|3,5-Difluorobenzyl bromide|BLD Pharm [bldpharm.com]

- 4. 3,5-Difluorobenzyl chloride [xieshichem.com]

- 5. 3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3,5-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Reactivity and Stability of (3,5-Difluorophenyl)methanesulfonyl Chloride

Introduction

(3,5-Difluorophenyl)methanesulfonyl chloride is a fluorinated organic compound of increasing interest to researchers in medicinal chemistry and drug discovery. Its unique structural features, namely the presence of a reactive sulfonyl chloride moiety and a difluorinated phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1] This guide provides an in-depth analysis of the reactivity and stability of this compound, offering practical insights for its effective utilization in the laboratory.

The 3,5-difluoro substitution pattern on the phenyl ring plays a crucial role in modulating the reactivity of the sulfonyl chloride group. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the sulfur atom, making the compound a highly reactive partner for a variety of nucleophiles.[2] This enhanced reactivity, however, must be carefully managed to avoid unwanted side reactions and decomposition.

This technical guide will delve into the synthesis, reactivity profile, stability considerations, and safe handling of this compound, providing researchers with the foundational knowledge to confidently employ this versatile reagent in their synthetic endeavors.

Synthesis of this compound

A general, two-step conceptual pathway is outlined below:

Caption: Plausible synthetic pathway to this compound.

Experimental Considerations:

The oxidative chlorination of thiols or disulfides is a robust method for the preparation of sulfonyl chlorides. The reaction is typically carried out in an aqueous medium where chlorine gas is bubbled through a suspension of the starting material. The temperature must be carefully controlled to prevent over-oxidation and decomposition.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The electron-withdrawing 3,5-difluoro substituents on the phenyl ring significantly enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles

Sulfonamide Formation (Reaction with Amines):

The reaction of this compound with primary or secondary amines is a cornerstone of its application, leading to the formation of stable sulfonamides. This transformation is of particular importance in drug discovery, where the sulfonamide moiety is a common pharmacophore.[3]

Caption: General scheme for sulfonamide formation.

Detailed Experimental Protocol for Sulfonamide Synthesis:

-

To a solution of the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

-

Non-nucleophilic Base: Scavenges the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Low Temperature: Controls the exothermic nature of the reaction and minimizes the potential for side reactions.

Sulfonate Ester Formation (Reaction with Alcohols):

This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for the conversion of alcohols to other functional groups.

Detailed Experimental Protocol for Sulfonate Ester Synthesis:

-

Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine (2.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add this compound (1.2 equivalents) dropwise to the cooled solution.

-

Stir the reaction at 0 °C for 2-4 hours and then allow it to warm to room temperature, monitoring for completion.

-

Work-up the reaction as described for sulfonamide synthesis.

Stability and Handling

Proper handling and storage of this compound are critical to ensure its integrity and for the safety of the researcher.

Chemical Stability

-

Hydrolytic Stability: Like most sulfonyl chlorides, this compound is highly sensitive to moisture.[1] It will readily hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, all manipulations should be carried out under anhydrous conditions using dry solvents and glassware.

-

Compatibility: It is incompatible with strong oxidizing agents, strong bases, and nucleophiles such as water, alcohols, and amines (unless a reaction is intended).

Thermal Stability

While specific thermal decomposition data for this compound is not available, aryl sulfonyl chlorides are generally more thermally stable than their alkyl counterparts. However, the presence of the electron-withdrawing fluorine atoms may influence its thermal stability. It is prudent to avoid prolonged exposure to high temperatures.

Recommended Storage and Handling Procedures

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible substances.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, always handle this compound in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Quenching: Unreacted sulfonyl chloride can be quenched by carefully and slowly adding it to a stirred solution of a weak base like sodium bicarbonate.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound in drug discovery is as a precursor for the synthesis of sulfonamides. The (3,5-difluorobenzyl)sulfonyl moiety can be introduced into a lead compound to improve its pharmacological profile. The fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its enhanced electrophilicity, a direct consequence of the 3,5-difluoro substitution, allows for efficient reactions with a range of nucleophiles to form sulfonamides and sulfonate esters. A thorough understanding of its reactivity, coupled with careful handling and storage to mitigate its instability towards moisture, will enable researchers to fully exploit the potential of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Safe Handling of (3,5-Difluorophenyl)methanesulfonyl Chloride

This guide provides comprehensive safety and handling protocols for (3,5-Difluorophenyl)methanesulfonyl chloride, a reactive chemical intermediate pivotal in pharmaceutical and agrochemical research.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety through understanding.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a corrosive and moisture-sensitive compound that demands rigorous adherence to safety protocols.[3][4] Its reactivity, primarily centered around the sulfonyl chloride moiety, is the source of both its synthetic utility and its potential hazards. The primary danger lies in its rapid reaction with nucleophiles, most notably water, which leads to the liberation of corrosive hydrochloric acid and sulfonic acid, posing significant risks to personnel and equipment.[5][6][7]

Core Hazards Associated with this compound:

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact.[3][8][9]

-

Moisture Sensitivity: Reacts with water and moisture, releasing corrosive and toxic fumes.[4][5][7] This hygroscopic nature necessitates storage in a dry, inert atmosphere.[3]

-

Respiratory Irritation: Inhalation of dust or fumes can cause respiratory irritation.[3]

-

Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3]

A thorough understanding of these intrinsic hazards is the first step in developing a robust safety protocol. Every experimental choice, from the setup of the reaction vessel to the method of quenching, must be informed by these properties.

Prudent Practices for Handling and Storage

The overarching principle for handling this compound is the strict exclusion of moisture.[3][5] All operations should be conducted in a well-ventilated fume hood.[10]

2.1. Handling Protocols:

-

Inert Atmosphere: All transfers and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use. Solvents should be anhydrous.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10][11][12]

-

Avoiding Inhalation: Handle the solid compound in a manner that minimizes dust formation. A well-ventilated fume hood is essential.[10][13]

-

Controlled Dispensing: Use a dry powder funnel or a glove box for transferring the solid. Avoid scooping in the open air.

2.2. Storage Requirements:

-

Moisture-Free Environment: Store in a tightly sealed container in a desiccator or a dry, inert atmosphere.[3][4] Many suppliers recommend storing at temperatures between 2-8°C or even at -18°C under an inert gas.[3][13]

-

Segregation: Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[14]

-

Clear Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (163295-74-7), and all relevant hazard symbols.[15]

| Parameter | Guideline | Rationale |

| Handling Location | Chemical Fume Hood | Prevents inhalation of dust and fumes.[10] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |

| Storage Temperature | 2-8°C or -18°C | Slows potential degradation and maintains integrity.[3][13] |

| Storage Container | Tightly sealed, under inert gas | Excludes moisture and air.[3] |

| Incompatible Agents | Water, Alcohols, Strong Bases, Oxidizing Agents | Prevents violent reactions and the release of toxic gases.[14] |

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a robust PPE strategy is critical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and the corrosive nature of the compound.[11]

-

Skin Protection: A flame-retardant lab coat worn over long-sleeved clothing and long pants is required.[12] Chemical-resistant gloves, such as nitrile or neoprene, should be worn and inspected for any signs of degradation before use.[10][13]

-

Respiratory Protection: For situations with a higher risk of inhalation, such as large-scale transfers or spills, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.[11]

References

- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. georganics.sk [georganics.sk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. echemi.com [echemi.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

An In-Depth Technical Guide to (3,5-Difluorophenyl)methanesulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(3,5-Difluorophenyl)methanesulfonyl chloride is a key building block in modern medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its unique structural features, including the difluorinated phenyl ring and the reactive sulfonyl chloride moiety, offer a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of its synthesis, detailed characterization, and strategic applications, with a focus on the rationale behind its use in drug development.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. The 3,5-difluorophenyl motif, in particular, is frequently employed to enhance the potency and selectivity of drug candidates by altering their electronic and conformational profiles. This compound serves as a versatile reagent for incorporating this valuable pharmacophore into a wide range of molecular scaffolds.

Synthesis of this compound: A Plausible and Detailed Protocol

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of S-(3,5-Difluorobenzyl)isothiouronium bromide

This step involves the nucleophilic substitution of the bromide in 3,5-difluorobenzyl bromide with thiourea to form a stable isothiouronium salt.

-

Materials:

-

3,5-Difluorobenzyl bromide

-

Thiourea

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluorobenzyl bromide (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield S-(3,5-difluorobenzyl)isothiouronium bromide.

-

Part 2: Synthesis of (3,5-Difluorophenyl)methanethiol

The isothiouronium salt is then hydrolyzed under basic conditions to yield the corresponding thiol.

-

Materials:

-

S-(3,5-Difluorobenzyl)isothiouronium bromide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

Suspend S-(3,5-difluorobenzyl)isothiouronium bromide (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in deionized water.

-

Heat the mixture to reflux for 3-5 hours. The hydrolysis can be monitored by the disappearance of the solid starting material.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

-

The thiol will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3,5-Difluorophenyl)methanethiol. This product can be purified further by vacuum distillation if necessary.

-

Part 3: Synthesis of this compound

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. Several methods are available for this transformation[1][2][3]. A common and effective method involves the use of chlorine gas in an aqueous system.

-

Materials:

-

(3,5-Difluorophenyl)methanethiol

-

Chlorine gas (Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

-

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser, dissolve (3,5-Difluorophenyl)methanethiol (1.0 eq) in a biphasic mixture of dichloromethane and water at 0 °C.

-

Bubble chlorine gas through the vigorously stirred solution while maintaining the temperature between 0-5 °C.

-

Monitor the reaction progress by TLC until the starting thiol is completely consumed.

-

Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

-

Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

-

Physicochemical Properties and Characterization

A comprehensive characterization of this compound is essential for its effective use in synthesis. While a complete set of experimental spectra is not publicly available, the expected physicochemical properties and spectral characteristics can be predicted.

| Property | Value | Reference |

| CAS Number | 163295-74-7 | [4] |

| Molecular Formula | C₇H₅ClF₂O₂S | [4] |

| Molecular Weight | 226.63 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | 276.1 ± 30.0 °C (Predicted) | [4] |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [4] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of 4.5-5.0 ppm. The aromatic protons should appear as multiplets in the aromatic region (around 7.0-7.5 ppm), showing characteristic splitting patterns due to fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon and distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the two equivalent fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1370 and 1180 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Reactivity and Key Applications in Drug Discovery

This compound is a highly reactive electrophile, primarily used for the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines in the presence of a base to form stable sulfonamide linkages.

General Reaction Scheme: Sulfonamide Formation

Caption: General reaction for the synthesis of sulfonamides from this compound.

Application in the Synthesis of Kinase Inhibitors

The sulfonamide moiety is a common feature in many kinase inhibitors, where it can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the drug candidate. The (3,5-difluorophenyl)methyl group can be strategically positioned to interact with specific residues in the kinase active site or to modulate the overall physicochemical properties of the inhibitor.

For instance, in the development of novel inhibitors for kinases such as c-Met or RAF, the incorporation of the (3,5-difluorophenyl)methanesulfonamide moiety can be a key strategy to enhance potency and improve pharmacokinetic profiles. The fluorine atoms can block metabolic pathways and improve cell permeability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as a corrosive solid that can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic use allows for the introduction of the difluorinated phenyl motif, which can significantly enhance the pharmacological properties of drug candidates. This guide provides a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers and scientists working in medicinal chemistry and drug development.

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to (3,5-Difluorophenyl)methanesulfonyl Chloride

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction: The Significance of Fluorinated Sulfonyl Chlorides in Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The 3,5-difluorobenzyl motif is of particular interest as the fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can influence conformational preferences and binding interactions. When incorporated as a sulfonyl chloride, this moiety becomes a versatile handle for reaction with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These linkages are common in a variety of therapeutic agents.

(3,5-Difluorophenyl)methanesulfonyl chloride serves as a key building block for introducing this desirable functionality. Its application can be seen in the development of various targeted therapies where precise molecular interactions are paramount.

A Plausible Pathway to Discovery: The First Synthesis

While the original discovery and first documented synthesis of this compound are not prominently cited in publicly accessible literature, its synthesis can be reliably achieved through established and well-understood chemical transformations. A logical and efficient synthetic route proceeds via the oxidative chlorination of (3,5-difluorophenyl)methanethiol. This method is a standard and high-yielding approach for the preparation of sulfonyl chlorides from the corresponding thiols.[1][2][3]

The likely precursor, (3,5-difluorophenyl)methanethiol, is commercially available, suggesting that this synthetic pathway is industrially viable. The overall transformation involves the conversion of the thiol group into a sulfonyl chloride through the action of a chlorinating agent in an oxidative environment.

Core Synthesis Protocol: Oxidative Chlorination of (3,5-Difluorophenyl)methanethiol

The following protocol describes a robust method for the preparation of this compound, based on well-established procedures for the oxidative chlorination of thiols.[1][2][3]

Reaction Mechanism and Rationale

The reaction proceeds through the initial formation of a sulfenyl chloride intermediate from the thiol and the chlorinating agent. Subsequent oxidation and further chlorination in the presence of water lead to the formation of the sulfonyl chloride. The use of a biphasic system with a suitable organic solvent and an aqueous medium is common to facilitate the reaction and subsequent work-up.

Detailed Experimental Protocol

Materials:

-

(3,5-Difluorophenyl)methanethiol

-

Glacial Acetic Acid

-

Water (deionized)

-

Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide in the presence of a chloride source)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve (3,5-difluorophenyl)methanethiol (1 equivalent) in a mixture of glacial acetic acid and water.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas through the stirred solution, ensuring the temperature remains below 10 °C. Alternatively, add the chlorinating agent portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen gas through the mixture.

-

Transfer the reaction mixture to a separatory funnel and add dichloromethane to extract the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₇H₅ClF₂O₂S |

| Molecular Weight | 226.63 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Purity (typical) | >97% |

Note: The physical properties may vary slightly depending on the purity of the product.

Visualizing the Synthesis

The synthetic pathway can be visualized as a two-step conceptual process starting from the corresponding benzyl halide.

Caption: Synthetic workflow for this compound.

Conclusion: An Indispensable Tool for Modern Chemistry

This compound stands as a testament to the importance of fluorinated building blocks in contemporary drug discovery and materials science. While its formal discovery narrative may be elusive, its synthesis via the oxidative chlorination of the corresponding thiol is a robust and reliable method, grounded in the fundamental principles of organic chemistry. The ability to readily access this reagent empowers chemists to explore new chemical space and design next-generation molecules with enhanced properties. This guide serves as a foundational resource for researchers seeking to leverage the unique attributes of the 3,5-difluorobenzylsulfonyl moiety in their scientific endeavors.

References

Methodological & Application

(3,5-Difluorophenyl)methanesulfonyl chloride as a protecting group for amines

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, frequently require temporary masking to direct reactivity towards other sites in a molecule. Sulfonyl-based protecting groups have long been favored for their robustness, converting amines into stable sulfonamides that are resilient to a wide range of reaction conditions.

This guide introduces (3,5-Difluorophenyl)methanesulfonyl chloride as a valuable reagent for amine protection. The presence of the difluorophenyl moiety is anticipated to modulate the electronic properties of the corresponding sulfonamide, potentially influencing its stability and cleavage characteristics. While direct literature on the specific applications of this compound is emerging, this document provides detailed protocols and insights based on the well-established chemistry of analogous sulfonyl chlorides. We will explore its synthesis, application in protecting primary and secondary amines, and proposed methods for its removal, offering a comparative perspective with commonly employed protecting groups.

Physicochemical Properties

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Chemical Formula | C₇H₅ClF₂O₂S | [1][2] |

| Molecular Weight | 226.63 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 63-65 °C | [4] |

| CAS Number | 163295-74-7 | [4] |

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route.

Protocol: Synthesis via Sulfonation and Chlorination

Materials:

-

3,5-Difluorobenzyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Suitable solvent (e.g., water, ethanol/water)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

-

Ice

Procedure:

-

S-alkylation: In a round-bottom flask, dissolve 3,5-difluorobenzyl chloride in a suitable solvent mixture such as ethanol/water.

-

Add a stoichiometric equivalent of sodium sulfite.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude sodium 3,5-difluorophenylmethanesulfonate may be used directly in the next step after thorough drying.

-

Chlorination: In a separate flask equipped with a reflux condenser and a gas trap, suspend the dried sodium 3,5-difluorophenylmethanesulfonate in an anhydrous aprotic solvent like dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add an excess of thionyl chloride (or phosphorus pentachloride).

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or the cessation of gas evolution).

-

Cool the mixture and carefully quench any excess chlorinating agent with ice-water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Protection of Amines: Formation of (3,5-Difluorophenyl)methanesulfonamides

The protection of primary and secondary amines as sulfonamides is a standard transformation in organic synthesis. The reaction of an amine with this compound in the presence of a suitable base affords the corresponding stable sulfonamide.

Reaction Workflow:

General workflow for amine protection.

Protocol: Protection of a Primary Amine

Materials:

-

Primary amine

-

This compound

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Aqueous HCl (1 M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude (3,5-difluorophenyl)methanesulfonamide can be purified by column chromatography or recrystallization.

Deprotection of (3,5-Difluorophenyl)methanesulfonamides

The cleavage of sulfonamides is often the most challenging aspect of their use as protecting groups. The stability of the S-N bond necessitates specific and sometimes harsh conditions for its removal. While no specific deprotection protocols for (3,5-difluorophenyl)methanesulfonamides have been reported, methods successful for other arylsulfonamides can be considered as starting points. The electron-withdrawing nature of the difluorophenyl group might influence the reactivity of the sulfonamide bond.

Proposed Deprotection Strategies:

1. Reductive Cleavage:

Reductive methods are commonly employed for the cleavage of sulfonamides.

Workflow for Reductive Cleavage:

Reductive deprotection workflow.

Protocol: Reductive Cleavage with Samarium(II) Iodide (SmI₂)

Materials:

-

(3,5-Difluorophenyl)methanesulfonamide

-

Anhydrous Tetrahydrofuran (THF)

-

Samarium(II) iodide (SmI₂) solution in THF

-

Hexamethylphosphoramide (HMPA) (optional, but can accelerate the reaction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the (3,5-difluorophenyl)methanesulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

-

If necessary, add HMPA (2-4 eq).

-

Cool the solution to -78 °C.

-

Slowly add a solution of SmI₂ in THF until the characteristic deep blue color persists.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature.

-

Decolorize the mixture by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography.

2. Acidic Cleavage (for specific substrates):

While generally stable to acid, certain sulfonamides can be cleaved under strongly acidic conditions, often at elevated temperatures. This method is substrate-dependent and may not be suitable for sensitive molecules.

Comparative Analysis with Other Sulfonyl Protecting Groups

The choice of a sulfonyl protecting group is a critical decision in synthetic planning. The properties of this compound can be contextualized by comparison with more common reagents.

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |

| p-Toluenesulfonyl | Ts | TsCl, pyridine, DCM | Na/NH₃, HBr/AcOH, Red-Al® | Highly stable, robust protection.[6] |

| Methanesulfonyl | Ms | MsCl, Et₃N, DCM | Reductive cleavage (e.g., Mg/MeOH) | Good stability, often used to activate alcohols as leaving groups.[1] |

| 2-Nitrobenzenesulfonyl | Ns | NsCl, pyridine, DCM | Thiophenol, K₂CO₃, MeCN | Cleaved under mild nucleophilic conditions.[6][7] |

| (3,5-Difluorophenyl)methanesulfonyl | - | Predicted: Base, aprotic solvent | Predicted: Reductive cleavage | The fluorine atoms may offer unique stability and cleavage profiles. |

Conclusion and Future Outlook

This compound presents itself as a potentially valuable addition to the synthetic chemist's toolkit for amine protection. The electron-withdrawing fluorine atoms on the phenyl ring are expected to influence the stability and reactivity of the resulting sulfonamide, potentially offering advantages in specific synthetic contexts. The protocols outlined in this guide, derived from well-established sulfonyl chemistry, provide a solid foundation for the exploration and application of this reagent. Further research is warranted to fully elucidate its stability profile, chemoselectivity, and optimal deprotection conditions, which will undoubtedly expand its utility in the synthesis of complex molecules for research and drug development.

References

- 1. PubChemLite - this compound (C7H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 163295-74-7 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: A Practical Guide to Sulfonylation using (3,5-Difluorophenyl)methanesulfonyl Chloride

Introduction: The Strategic Role of Fluorinated Sulfonyl Chlorides in Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its prevalence stems from its ability to act as a bioisostere for amide bonds, offering improved metabolic stability, water solubility, and bioavailability.[1] The synthesis of sulfonamides is most classically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4]

(3,5-Difluorophenyl)methanesulfonyl chloride is a specialized reagent designed for incorporating a fluorinated moiety into target molecules. The strategic placement of fluorine atoms on the phenyl ring is a powerful tool in modern drug design.[5] The 3,5-difluoro substitution pattern, in particular, can significantly enhance a molecule's lipophilicity, which can improve cell membrane permeability.[6][7] Furthermore, the high metabolic stability of the C-F bond often protects the molecule from enzymatic degradation, prolonging its therapeutic effect.[6] This guide provides a comprehensive experimental protocol for the effective use of this compound in the synthesis of sulfonamides and sulfonate esters, grounded in mechanistic understanding and practical laboratory insights.

Reaction Mechanism: The Chemistry of Sulfonyl Transfer

The sulfonylation of a nucleophile, such as an amine or an alcohol, with a sulfonyl chloride is a nucleophilic acyl substitution-type reaction occurring at the sulfur center. The process is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or pyridine.

Causality of Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step.

-

Chloride Displacement: Concurrently, the sulfur-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.

-

Deprotonation: The resulting intermediate is a protonated sulfonamide or sulfonate ester, which carries a positive charge. A base, such as triethylamine, is crucial at this stage to abstract the proton, neutralizing the intermediate and yielding the final product.[8][9] The base also serves to quench the HCl byproduct generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Caption: General mechanism for the base-mediated sulfonylation of an amine.

Detailed Experimental Protocol: Synthesis of a Sulfonamide

This protocol provides a step-by-step method for the reaction between this compound and a generic primary or secondary amine. The same fundamental principles apply to the sulfonylation of alcohols to form sulfonate esters.[10]

Materials and Equipment:

-

This compound (1.0 eq.)

-

Primary or secondary amine (1.0 eq.)

-

Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Safety Precautions:

-

This compound is corrosive and moisture-sensitive.[11] It causes severe skin burns and eye damage.[11] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

Organic solvents like DCM are volatile and should be handled in a well-ventilated area.[14]

-

The reaction can be exothermic. A controlled addition rate at low temperature is critical.

Procedure:

-

Reactant Preparation: In a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.[14] The use of anhydrous solvent is critical, as sulfonyl chlorides react with water.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining this temperature is essential to control the reaction's exothermicity and minimize side-product formation.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM. Slowly add this solution to the cooled amine mixture dropwise via a syringe or dropping funnel over 15-30 minutes.[14]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[2]

-

Workup (Quenching & Extraction):

-

Quench the reaction by slowly adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to remove residual water).[14]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

-

Purification: The crude product is often a solid or oil. Purify it by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure sulfonamide.[15][16]

Caption: A standard workflow for the synthesis and purification of sulfonamides.

Summary of Reaction Parameters

The versatility of this reaction allows for a range of conditions. The optimal parameters depend on the specific nucleophilicity of the amine or alcohol and its steric hindrance.

| Parameter | Recommended Conditions & Reagents | Rationale & Field Insights |